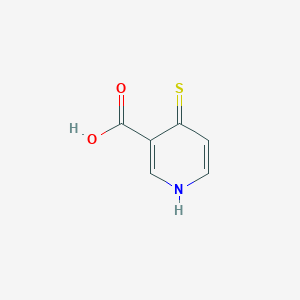

4-Mercaptopyridin-3-carbonsäure

Übersicht

Beschreibung

4-Mercaptopyridine-3-carboxylic acid is an organosulfur compound with the molecular formula C6H5NO2S. It is a derivative of nicotinic acid (vitamin B3) and contains both a thiol group and a carboxylic acid group.

Wissenschaftliche Forschungsanwendungen

4-Mercaptopyridine-3-carboxylic acid has a wide range of applications in scientific research:

Wirkmechanismus

Target of Action

It’s known that mercaptopyridines, in general, have been used in the synthesis of various complexes

Mode of Action

It’s known that mercaptopyridines can form co-crystals with other compounds, which could potentially alter their interaction with targets . More detailed studies are required to understand the specific interactions of 4-Mercaptopyridine-3-carboxylic acid with its targets.

Biochemical Pathways

It’s known that pyridones, which are oxidation products of nicotinamide and its derivatives, are often included in metabolomics measurements and associated with pathological outcomes in acute kidney injury (aki)

Result of Action

It’s known that mercaptopyridines can form co-crystals with other compounds, potentially altering their physicochemical properties and biological activities

Action Environment

It’s known that the synthesis of co-crystals involving mercaptopyridines can be influenced by conditions such as light exposure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

4-Mercaptopyridine-3-carboxylic acid can be synthesized through several methods. One common method involves the reaction of 4-chloropyridine-3-carboxylic acid with thiourea in the presence of a base such as sodium hydroxide. The reaction typically occurs in an aqueous medium and requires heating to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of 4-mercaptopyridine-3-carboxylic acid often involves large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process may include additional purification steps such as recrystallization or chromatography to ensure the purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

4-Mercaptopyridine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides.

Reduction: The carboxylic acid group can be reduced to form alcohols.

Substitution: The thiol group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the thiol group.

Major Products Formed

Oxidation: Disulfides

Reduction: Alcohols

Substitution: Thioethers or thioesters

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Mercaptopyridine: Similar in structure but with the thiol group at the 2-position instead of the 4-position.

6-Mercaptopyridine-3-carboxylic acid: Similar structure with the thiol group at the 6-position.

2-Mercaptopyridine-3-carboxylic acid: Similar structure with the thiol group at the 2-position and carboxylic acid at the 3-position.

Uniqueness

4-Mercaptopyridine-3-carboxylic acid is unique due to the specific positioning of its functional groups, which allows for distinct reactivity and applications compared to its isomers. Its ability to form stable metal complexes and its potential biological activities make it a valuable compound in various fields .

Biologische Aktivität

4-Mercaptopyridine-3-carboxylic acid (4-MPCA), an organosulfur compound with the molecular formula CHNOS, is a derivative of nicotinic acid. This compound has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry, particularly in the development of novel therapeutic agents.

4-MPCA features both a thiol group and a carboxylic acid group, which contribute to its reactivity and interaction with biological targets. It can form co-crystals with various compounds, potentially altering their physicochemical properties and biological activities. The compound's mechanism of action is not fully elucidated but involves interactions with key biochemical pathways, including those related to oxidative stress and inflammation.

Antimicrobial Properties

Research has indicated that 4-MPCA exhibits antimicrobial activity against a range of pathogens. Its efficacy has been demonstrated in various studies, suggesting that it may inhibit bacterial growth through mechanisms involving disruption of microbial cell membranes or interference with metabolic processes .

Anti-inflammatory Effects

The compound has also shown promise as an anti-inflammatory agent. It has been studied for its ability to inhibit leukotriene A4 hydrolase, an enzyme involved in the inflammatory response. Derivatives of 4-MPCA have been synthesized and evaluated for their potency as leukotriene inhibitors, revealing IC values significantly lower than those of established drugs like captopril .

Antioxidant Activity

4-MPCA's antioxidant properties have been explored, particularly its ability to scavenge free radicals and reduce oxidative stress in cellular models. This activity is crucial for protecting cells from damage associated with various diseases, including cancer and neurodegenerative disorders .

Case Studies

- Synthesis and Evaluation of Derivatives : A study synthesized several derivatives of 4-MPCA and evaluated their biological activities. Notably, modifications at the thiol or carboxylic acid positions enhanced specific activities, indicating that structural variations can significantly influence efficacy .

- Metal Complex Formation : Research has demonstrated that 4-MPCA can form stable metal complexes, which exhibit enhanced biological activity compared to the free ligand. These complexes have been investigated for their potential use in drug delivery systems and as therapeutic agents against cancer cells .

Comparative Analysis

The following table summarizes the biological activities of 4-Mercaptopyridine-3-carboxylic acid compared to similar compounds:

| Compound | Antimicrobial Activity | Anti-inflammatory Activity | Antioxidant Activity |

|---|---|---|---|

| 4-Mercaptopyridine-3-carboxylic acid | Moderate | High | Moderate |

| 2-Mercaptopyridine-3-carboxylic acid | Low | Moderate | Low |

| 6-Mercaptopyridine-3-carboxylic acid | High | Low | High |

Research Findings

Recent studies have highlighted several key findings regarding the biological activity of 4-MPCA:

- Synergistic Effects : When used in combination with other antimicrobial agents, 4-MPCA demonstrated synergistic effects, enhancing overall efficacy against resistant strains of bacteria .

- Mechanistic Insights : Investigations into its mechanism revealed that 4-MPCA could modulate inflammatory cytokine production, further supporting its role as an anti-inflammatory agent .

- Potential Drug Development : The compound's unique properties make it a candidate for further development into pharmaceuticals targeting inflammation-related conditions and infections .

Eigenschaften

IUPAC Name |

4-sulfanylidene-1H-pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO2S/c8-6(9)4-3-7-2-1-5(4)10/h1-3H,(H,7,10)(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXGWKRJJEODSIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC=C(C1=S)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60356075 | |

| Record name | 4-MERCAPTOPYRIDINE-3-CARBOXYLIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60356075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18103-73-6 | |

| Record name | 4-MERCAPTOPYRIDINE-3-CARBOXYLIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60356075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.